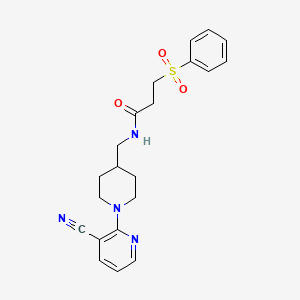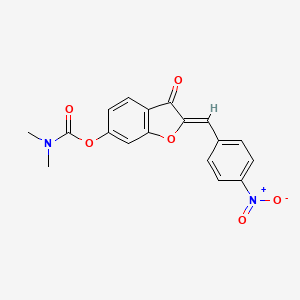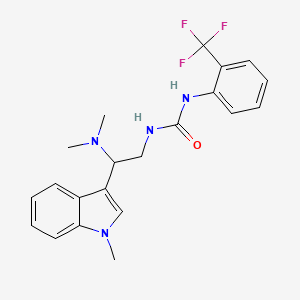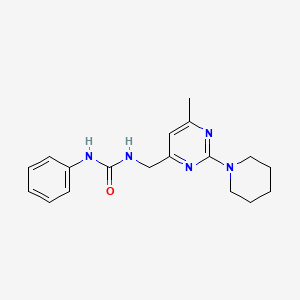
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Compound X exerts its inhibitory activity against serine hydrolases by binding to a specific site on the enzyme, which prevents it from carrying out its normal function. This leads to a disruption in various physiological processes, which ultimately results in the therapeutic effects of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X.
Biochemical and physiological effects:
Compound X has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to modulate various signaling pathways, including the endocannabinoid system, which plays a crucial role in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X is its potent inhibitory activity against serine hydrolases, which makes it a promising candidate for the development of novel therapeutics. However, one of the main limitations of this compound X is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X, including the development of more efficient synthesis methods, the identification of new serine hydrolase targets, and the optimization of this compound X for clinical use. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound X, as well as its potential applications in various disease states.
In conclusion, this compound X is a novel chemical this compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against serine hydrolases makes it a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound X and its potential applications in various disease states.
Synthesemethoden
Compound X can be synthesized through a multi-step process that involves the reaction of piperidine and 3-cyanopyridine-2-carboxylic acid, followed by the introduction of a phenylsulfonyl group and a methyl group. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against a specific class of enzymes called serine hydrolases, which play a crucial role in various physiological processes. This makes N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c22-15-18-5-4-11-23-21(18)25-12-8-17(9-13-25)16-24-20(26)10-14-29(27,28)19-6-2-1-3-7-19/h1-7,11,17H,8-10,12-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHNJLDPGODDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~6~-(2-methoxybenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)



![(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2852541.png)
![2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2852542.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoxaline](/img/structure/B2852543.png)
![1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2852544.png)


![(5E)-3-(2-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2852549.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2852553.png)

